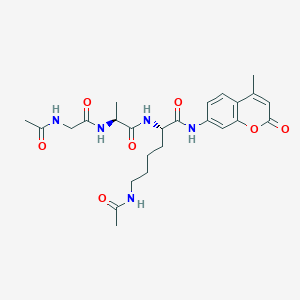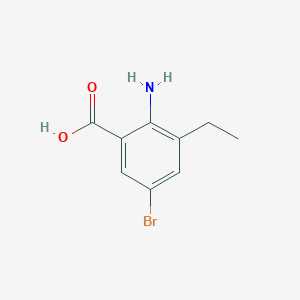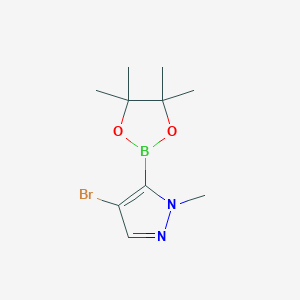
1-(2-Bromo-5-chlorophenyl)-3-methyl-1h-pyrazole
概要
説明
1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a bromo and chloro group on the phenyl ring, along with a methyl group on the pyrazole ring. Its distinct chemical properties make it a subject of interest in organic synthesis, medicinal chemistry, and material science.
科学的研究の応用
1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-chlorobenzaldehyde.
Formation of Hydrazone: The aldehyde is reacted with methylhydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization under acidic conditions to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to enhance the reaction rate.
化学反応の分析
Types of Reactions: 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the pyrazole ring.
作用機序
The mechanism of action of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
類似化合物との比較
- 1-(2-Bromo-4-chlorophenyl)-3-methyl-1H-pyrazole
- 1-(2-Bromo-5-fluorophenyl)-3-methyl-1H-pyrazole
- 1-(2-Bromo-5-chlorophenyl)-3-ethyl-1H-pyrazole
Uniqueness: 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole is unique due to the specific positioning of the bromo and chloro groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This distinct structure can lead to different chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-(2-bromo-5-chlorophenyl)-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2/c1-7-4-5-14(13-7)10-6-8(12)2-3-9(10)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIGOGBGVKONDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1292798.png)






![[1-(4-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1292810.png)



